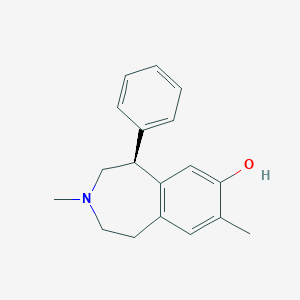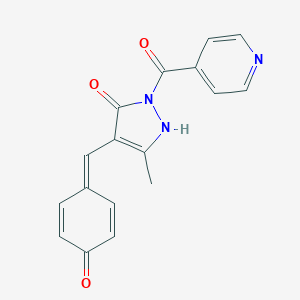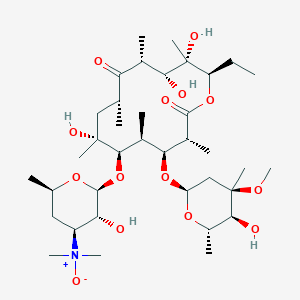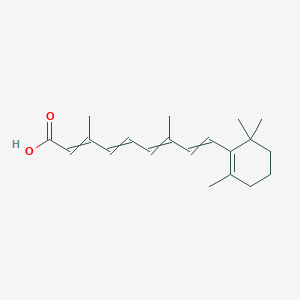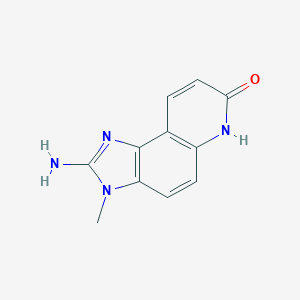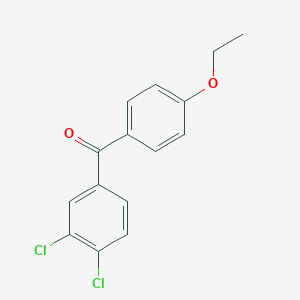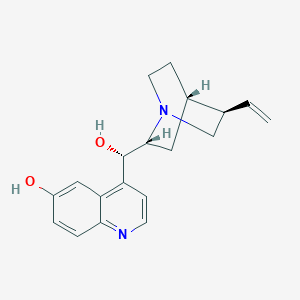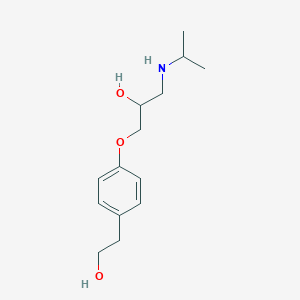
O-Demethylmetoprolol
概要
説明
O-Demethylmetoprolol is a pharmacologically active urinary metoprolol metabolite . It is less potent than metoprolol, with about 5 to 10 times less potency .
Synthesis Analysis
O-Demethylmetoprolol is a major oxidative pathway of metoprolol metabolism. The primary enzyme involved in this process is Cytochrome P450 (CYP2D6) .Molecular Structure Analysis
The molecular formula of O-Demethylmetoprolol is C14H23NO3 . The molecular weight is 253.34 . The SMILES string representation is OCCC1=CC=C(OCC(CNC©C)O)C=C1 .Chemical Reactions Analysis
The formation of O-Demethylmetoprolol involves the O-demethylation of metoprolol, a process mediated by the CYP2D6 enzyme . This reaction is part of the metabolic pathway of metoprolol in the human body .Physical And Chemical Properties Analysis
O-Demethylmetoprolol is an analytical standard with a quality level of 100 and an assay of ≥97% (HPLC) . It is suitable for HPLC and gas chromatography (GC) applications .科学的研究の応用
Pharmacokinetic Modeling
O-Demethylmetoprolol plays a significant role in pharmacokinetic modeling . It is formed in human liver microsomes and its formation is less impacted by inhibition of CYP3A4 than by inhibition of CYP2C9 or CYP2B6 . This information is crucial for understanding how the drug is metabolized in the body and can help in the development of more effective drug dosing strategies.
Metabolism Study
O-Demethylmetoprolol is a primary metabolite of metoprolol, a drug used to treat high blood pressure . The study of this metabolite can provide insights into the metabolism of metoprolol, which is primarily metabolized by the CYP2D6 enzyme . Understanding this process can lead to improved treatment strategies for patients with high blood pressure.
Enantiomer Analysis
Metoprolol is a racemic mixture of R- and S-enantiomers . The study of O-Demethylmetoprolol can provide valuable information about the metabolic pathways of these enantiomers. This can lead to the development of more effective and safer drugs.
Bioavailability Study
The study of O-Demethylmetoprolol can also provide insights into the bioavailability of metoprolol . For instance, it has been found that the bioavailability of metoprolol approaches 100% in poor metabolizers . This information can be used to adjust dosing strategies for different patient populations.
Protein Binding Study
Only 12% of metoprolol are bound to plasma proteins, primarily albumin . The study of O-Demethylmetoprolol can provide insights into how metoprolol interacts with plasma proteins. This can lead to a better understanding of the drug’s distribution in the body.
Drug Interaction Study
The formation of O-Demethylmetoprolol can be affected by the presence of other drugs that inhibit or induce the CYP2D6, CYP3A4, CYP2B6, and CYP2C9 enzymes . Therefore, studying this metabolite can provide valuable information about potential drug-drug interactions.
作用機序
Target of Action
O-Demethylmetoprolol, a metabolite of metoprolol, primarily targets the beta-1-adrenergic receptors . These receptors are located in cardiac cells and play a crucial role in regulating heart rate and contractility .
Mode of Action
O-Demethylmetoprolol, similar to metoprolol, acts as an inhibitor of beta-1-adrenergic receptors . This inhibition results in decreased cardiac output due to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects .
Biochemical Pathways
Metoprolol is primarily metabolized to α-hydroxymetoprolol (HM) and O-demethylmetoprolol (DM) by hepatic CYP2D6 and to a lesser extent CYP3A4 . O-Demethylmetoprolol subsequently undergoes rapid oxidation to form metoprolol acid . Other enzymes such as CYP2B6 and CYP2C9 also contribute to the metabolism of metoprolol .
Pharmacokinetics
The pharmacokinetics of O-Demethylmetoprolol involves its formation from metoprolol via the action of CYP2D6 and CYP3A4 enzymes . The rate of this metabolic process can be influenced by the individual’s CYP2D6 genotype . For instance, CYP2D6 poor metabolizers show approximately five-fold higher metoprolol exposure compared to CYP2D6 normal metabolizers .
Result of Action
The action of O-Demethylmetoprolol leads to a decrease in heart rate and contractility, which can help in conditions like hypertension and angina . Additionally, metabolomic profiling has shown that metoprolol treatment can alter gut microbiota-derived urinary metabolites .
Action Environment
The action, efficacy, and stability of O-Demethylmetoprolol can be influenced by various environmental factors. For instance, selective serotonin reuptake inhibitors (SSRIs) are known to inhibit CYP2D6 and can therefore affect the metabolism of metoprolol . Furthermore, patients with renal impairment or hepatic cirrhosis may show altered clearance of metoprolol .
将来の方向性
特性
IUPAC Name |
1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKXSBOAIJILRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978153 | |
| Record name | 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Demethylmetoprolol | |
CAS RN |
62572-94-5 | |
| Record name | O-Demethylmetoprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62572-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Demethylmetoprolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62572-94-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-DEMETHYLMETOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9977TAV7FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

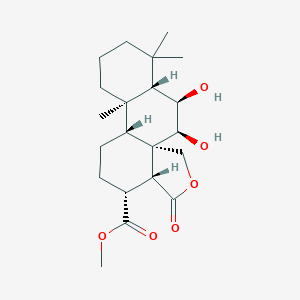
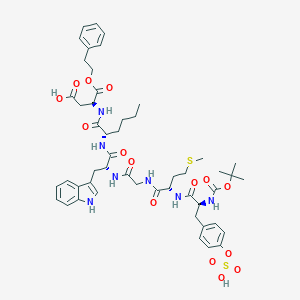
![(2'-Chloro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B22076.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B22080.png)
![10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B22085.png)
